1H-indol-2-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone
Description
Properties
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-17-7-4-6-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-15-5-2-3-8-18(15)22-19/h2-8,13-14,22H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTBXBXRYPEFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indol-2-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached via Friedel-Crafts acylation, where the piperazine-indole intermediate reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-indol-2-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of indole derivatives, including those containing piperazine. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that compounds with similar structures can inhibit the proliferation of breast cancer cells by targeting specific signaling pathways associated with tumor growth .
Antidepressant Effects
Piperazine derivatives are known for their psychoactive properties. The incorporation of the indole structure may enhance serotonin receptor activity, which is crucial in the treatment of depression and anxiety disorders. Studies suggest that such compounds can modulate neurotransmitter levels, providing a potential therapeutic avenue for mood disorders .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Research has demonstrated that piperazine-based compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them candidates for developing new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of 1H-indol-2-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the piperazine ring can enhance binding affinity and selectivity. The methoxyphenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Receptor Selectivity
Compound D-440
- Structure: (S)-(4-{2-[(2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)propylamino]ethyl}piperazin-1-yl)-(1H-indol-2-yl)methanone.
- Key Differences: Replaces the 3-methoxybenzoyl group with a tetrahydrobenzothiazolylpropylaminoethyl chain.
- Pharmacology : Exhibits high D3 receptor selectivity (Ki = 0.05 nM) but reduced D2 affinity (Ki = 140 nM). The carbonyl linkage between indole and piperazine is critical for D3 selectivity, though bulkier substituents (e.g., tetrahydrobenzothiazole) may limit off-target binding .
- Comparison : The target compound’s 3-methoxybenzoyl group may offer a balance between receptor affinity and metabolic stability compared to D-440’s complex side chain.
Compound 35
- Structure : A hybrid compound with a carbonyl bond between the piperazine nitrogen and a biphenyl accessory ring.
- Pharmacology : Demonstrated lower D2/D3 binding affinity than D-440, suggesting that distal aromatic substituents (e.g., biphenyl vs. methoxyphenyl) reduce receptor engagement .
Anti-Inflammatory Indole-Piperazine Derivatives
Compounds 122–125
- Structures : Feature variations in the piperazine substituents:
- 122 : 3,5,6-Trimethylpyrazinylmethyl.
- 123 : 4-Fluorobenzyl.
- 124 : 4-Methoxybenzyl.
- 125 : 4-Chlorobenzyl.
- Pharmacology :
- COX-2 Inhibition : Compounds 123 and 124 showed IC50 values comparable to celecoxib, attributed to electron-withdrawing groups (e.g., fluoro, chloro) enhancing target interactions .
- Anti-inflammatory Activity : Compound 122 (pyrazinylmethyl) exhibited the highest selectivity, while 124 (methoxybenzyl) demonstrated reduced cytotoxicity .
Piperazine Substitution Effects
(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone
- Structure : Substitutes 3-methoxybenzoyl with a benzyl group.
- Pharmacology : Benzyl derivatives are often associated with moderate receptor affinity but improved metabolic stability. The absence of a methoxy group may reduce steric hindrance, enhancing binding to flat receptor pockets .
Example 6 ()
- Structure: (1H-Indol-2-yl)-[4-(2-nitrophenyl)-piperazin-1-yl]-methanone.
- Comparison : Nitro-substituted analogs may exhibit higher polarity, impacting bioavailability compared to the target compound’s methoxy group .
Physicochemical and Pharmacokinetic Profiles
*LogP values estimated using fragment-based methods.
Biological Activity
1H-indol-2-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring system, which is known for its diverse biological activities. The piperazine moiety contributes to its pharmacological profile, enhancing solubility and bioavailability.
Key Properties:
- Molecular Weight : 393.5 g/mol
- Chemical Formula : C_{21}H_{24}N_{4}O_{2}
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108 - 124.432 μg/mL | Biofilm inhibition |
The compound showed a bactericidal effect, particularly against Gram-positive bacteria, with a notable ability to inhibit biofilm formation. This is crucial in treating persistent infections where biofilms are a significant challenge.
Research indicates that the compound inhibits protein synthesis pathways and disrupts nucleic acid and peptidoglycan production in bacterial cells. This dual mechanism enhances its efficacy against resistant strains.
Study 1: Efficacy Against MRSA
A study examined the effect of the compound on MRSA biofilms, revealing that it significantly reduced biofilm formation by up to 70% at concentrations as low as 0.007 mg/mL. The study also highlighted its potential as an alternative to conventional antibiotics, which are often ineffective against MRSA due to resistance.
Study 2: Antifungal Activity
In addition to antibacterial properties, the compound exhibited antifungal activity against Candida albicans, with an MIC range of 106.91 - 208.59 μM, surpassing fluconazole in effectiveness for certain strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Indole Ring : Essential for antimicrobial activity.
- Piperazine Linkage : Enhances solubility and interaction with biological targets.
- Methoxy Group : Influences binding affinity and selectivity towards bacterial enzymes.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-indol-2-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone?
- Methodological Answer : The synthesis involves sequential acylation of the piperazine ring. First, the 3-methoxybenzoyl group is introduced via coupling between 3-methoxybenzoic acid and piperazine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C . The indole-2-carbonyl group is then attached via a nucleophilic acyl substitution, requiring careful pH control (7.5–8.5) to avoid indole ring decomposition . Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), and yields are optimized by maintaining inert conditions (N₂ atmosphere) and refluxing in dry THF (65–70°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Key signals include the indole NH proton (δ 10.2–11.0 ppm, broad singlet) and methoxy group (δ 3.8–3.9 ppm, singlet). Piperazine protons appear as multiplets at δ 2.5–3.5 ppm .
- ¹³C NMR : Carbonyl carbons (indole and benzoyl) resonate at δ 165–170 ppm. Aromatic carbons in the indole and methoxyphenyl groups appear between δ 110–150 ppm .
- HRMS : Exact mass should match the molecular formula (C₂₁H₂₀N₃O₃, [M+H]⁺ = 362.1504) .
Q. How can researchers assess the compound’s purity and stability under laboratory storage conditions?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile:water gradient, 254 nm UV detection) with ≥95% purity threshold . Stability studies involve:
- Forced Degradation : Exposure to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 14 days, monitoring degradation products via LC-MS .
- Long-Term Storage : Store at –20°C in amber vials under argon; periodic NMR and HPLC checks every 6 months .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., receptor affinity vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Validation : Perform orthogonal assays (e.g., radioligand binding for receptor affinity, MTT assays for cytotoxicity) across multiple cell lines (e.g., HEK-293, HepG2) .
- Metabolite Screening : Use hepatocyte microsomes to identify cytotoxic metabolites. Adjust substituents (e.g., replacing the methoxy group with halogen atoms) to reduce off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for serotonin receptors?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to:
- Indole position : Replace 2-indole with 3-indole to assess steric effects .
- Methoxy group : Substitute with ethoxy, Cl, or F to modulate electronic effects .
- 3D-QSAR Modeling : Use Schrödinger’s Glide to dock analogs into 5-HT₂A/2C receptor models, prioritizing derivatives with ΔG < –9 kcal/mol .
Q. What in silico approaches are effective for predicting metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- CYP450 Metabolism Prediction : Use SwissADME to identify likely CYP3A4/2D6 oxidation sites (e.g., demethylation of the methoxy group) .
- Pharmacokinetic Profiling : Simulate bioavailability (Rule of Five compliance) and blood-brain barrier penetration via admetSAR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
